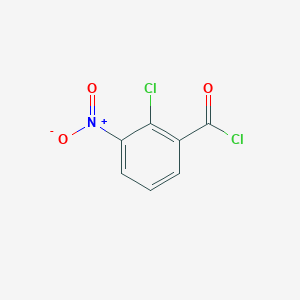
2-Chloro-3-nitrobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-3-nitrobenzoyl chloride can be synthesized from 2-chloro-3-nitrobenzoic acid. The typical synthetic route involves the reaction of 2-chloro-3-nitrobenzoic acid with oxalyl chloride in the presence of a solvent like tetrahydrofuran. The reaction is carried out at a temperature range of 0°C to 20°C. The mixture is stirred at room temperature for several hours, followed by the addition of methanol and further stirring. The product is then extracted and purified to obtain this compound as a yellow powder .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade solvents and reagents. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
2-Chloro-3-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: It can hydrolyze to form 2-chloro-3-nitrobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reagents like hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride, can be used.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Major Products Formed
Substitution: Products include various substituted benzoyl derivatives.
Reduction: The major product is 2-chloro-3-aminobenzoyl chloride.
Hydrolysis: The product is 2-chloro-3-nitrobenzoic acid.
科学的研究の応用
2-Chloro-3-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of compounds with potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-3-nitrobenzoyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing nitro group and the reactive acyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can affect their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-nitrobenzoyl chloride
- 3-Nitrobenzoyl chloride
- 4-Nitrobenzoyl chloride
Comparison
2-Chloro-3-nitrobenzoyl chloride is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it suitable for specific applications where other compounds may not be as effective .
生物活性
2-Chloro-3-nitrobenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides, characterized by the presence of both chloro and nitro groups on the aromatic ring. This compound has garnered attention due to its potential biological activity, particularly in the fields of medicinal chemistry and synthetic organic chemistry. The following sections delve into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H3ClNO3
- Molecular Weight : 202.55 g/mol
- Melting Point : 47-54 °C
- Functional Groups : Acyl chloride, chloro, nitro
This compound exhibits biological activity primarily through its role as an acylating agent. It is known to interact with various biomolecules, facilitating the formation of amides and esters which are crucial in drug development and synthesis.
- Antimicrobial Activity :
- Cytotoxicity :
- Inhibition Studies :
Case Studies
Synthesis and Applications
The synthesis of this compound typically involves the chlorination and nitration of benzoic acid derivatives. This compound serves as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.
特性
IUPAC Name |
2-chloro-3-nitrobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUUKEMEFZPHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














